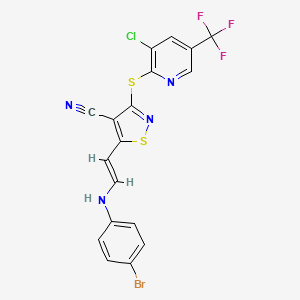

![molecular formula C25H23N3O4S2 B2405673 2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide CAS No. 1795441-12-1](/img/structure/B2405673.png)

2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

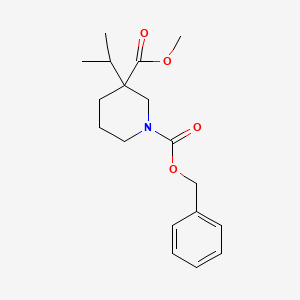

The compound contains several structural motifs that are common in organic chemistry. The benzo[d][1,3]dioxol-5-ylmethyl group is a common motif in organic chemistry, often found in compounds with biological activity . The thieno[3,2-d]pyrimidin-2-ylthio group is a heterocyclic compound containing sulfur and nitrogen. The N-mesitylacetamide part refers to an acetamide group attached to a mesityl group, which is a common motif in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The presence of the sulfur and nitrogen atoms in the thieno[3,2-d]pyrimidin-2-ylthio group would likely result in a non-planar structure .Chemical Reactions Analysis

Again, without specific information, it’s hard to say exactly how this compound would react. The presence of the amide group suggests that it might undergo reactions such as hydrolysis or condensation. The sulfur and nitrogen atoms might also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the presence of the various functional groups and the overall structure of the molecule .Applications De Recherche Scientifique

Thymidylate Synthase Inhibition for Antitumor Activity

Compounds synthesized from the thieno[2,3-d]pyrimidine scaffold, including classical and nonclassical 2-amino-4-oxo-6-substituted derivatives, have been investigated for their potential as thymidylate synthase (TS) inhibitors. These compounds are part of a broader search for antitumor agents. For instance, a series of nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines were designed and synthesized, with one classical analog showing inhibitory activity against human recombinant TS at a concentration that suggests potential antitumor applications (Gangjee, Qiu, & Kisliuk, 2004).

Dual Inhibition of DHFR and TS

Another aspect of thieno[2,3-d]pyrimidine compounds involves their dual inhibitory activity against dihydrofolate reductase (DHFR) and TS. This dual action is critical because it targets two enzymes essential for DNA synthesis and repair, providing a two-pronged approach to impeding cancer cell growth. For example, certain compounds have been synthesized and evaluated as dual DHFR-TS inhibitors, demonstrating significant antitumor potential and highlighting the versatility of the thieno[2,3-d]pyrimidine scaffold in developing multifunctional antitumor agents (Gangjee, Lin, Kisliuk, & McGuire, 2005).

Mécanisme D'action

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific target identification. Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to accurately summarize the affected biochemical pathways. Compounds with similar structures have been reported to exhibit anticancer activities , suggesting potential involvement in pathways related to cell proliferation and apoptosis.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Compounds with similar structures have shown potent growth inhibition properties with ic50 values generally below 5 μm against certain cancer cell lines , indicating potential cytotoxic effects.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4S2/c1-14-8-15(2)22(16(3)9-14)27-21(29)12-34-25-26-18-6-7-33-23(18)24(30)28(25)11-17-4-5-19-20(10-17)32-13-31-19/h4-10H,11-13H2,1-3H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIKGZQFCWXSFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)SC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(3-morpholinopropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2405591.png)

![4-methoxy-N'-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2405592.png)

![4-((3,4-Dichlorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2405595.png)

![2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2405597.png)

amino}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2405606.png)

![2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2405609.png)

![N-(4-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2405610.png)

![3-butyl-1-(3-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2405611.png)

![3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzaldehyde](/img/structure/B2405612.png)